A Comprehensive Technical Guide to 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride
A Comprehensive Technical Guide to 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Unlike its close structural relative, indole, the indazole moiety possesses an additional nitrogen atom, which can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[3] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[1]
Indazole derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][2] They are particularly prominent as inhibitors of protein kinases, where they can form crucial interactions with hinge residues of the ATP-binding pocket.[3]
This guide provides an in-depth technical overview of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride , a fluorinated derivative that combines the pharmacologically significant indazole core with a piperidine substituent—a common feature in centrally active agents. Due to the limited availability of specific data for the hydrochloride salt, this document will focus on the well-characterized free base, 6-Fluoro-3-(piperidin-4-yl)-1H-indazole , and provide expert insights into the expected properties and handling of its hydrochloride form.
Chemical and Physical Properties
A clear distinction must be made between the indazole of interest and a commercially prevalent, structurally similar compound, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3).[4][5][6] The latter features a benzisoxazole core and is a well-documented intermediate in the synthesis of antipsychotic drugs.[6] This guide is exclusively focused on the indazole derivative.
Core Compound: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Free Base)
The foundational molecule for which experimental data is available is the free base. Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄FN₃ | Calculated |
| Molecular Weight | 220.26 g/mol | Calculated |
| Appearance | Crystalline solid (typical) | Inferred |
| Melting Point | 214-216 °C | [7] |
Hydrochloride Salt: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the parent compound, typically the more basic piperidine nitrogen. This salt formation is a standard strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics of a compound.
| Property | Value (Theoretical/Expected) | Rationale/Source(s) |
| CAS Number | Not definitively assigned in public databases. | - |
| Molecular Formula | C₁₂H₁₅ClFN₃ | Calculated |
| Molecular Weight | 256.72 g/mol | Calculated |
| Appearance | White to off-white crystalline solid. | Typical for hydrochloride salts.[5] |
| Solubility | Expected to have higher aqueous solubility than the free base. | General principle of salt formation.[4] |
| Melting Point | Expected to be significantly different from the free base, likely higher. | Salt formation alters crystal lattice energy. |
| Storage | 2-8°C, under inert atmosphere, protected from light and moisture. | Standard for complex organic molecules.[5] |
Synthesis and Purification
The synthesis of the indazole core is a critical step that differentiates it from the more common benzisoxazole analog.
Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Free Base)
A documented method for the synthesis of the free base involves the reaction of a protected piperidine precursor with hydrazine, which facilitates the cyclization to form the pyrazole ring of the indazole system.
General Step-by-Step Protocol:
-
Dissolution: Dissolve the free base, 6-Fluoro-3-(piperidin-4-yl)-1H-indazole, in a suitable anhydrous solvent such as methanol, ethanol, or acetone. [8]2. Acidification: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a solution of hydrochloric acid in a solvent like isopropanol or diethyl ether, while stirring. The reaction is typically performed at room temperature.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out of the solution. The mixture may be cooled to 0-5°C to maximize yield. [9]4. Isolation: The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final hydrochloride salt. [8][9]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and location of the fluorine atom on the indazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for both the free base and its protonated form.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. For pharmaceutical intermediates, purity is typically expected to be >98%. * Elemental Analysis: Confirms the percentage composition of C, H, N, and F, providing definitive proof of the empirical formula.
Biological and Pharmaceutical Context
While specific biological activity data for 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is not widely published, the structural motifs suggest several potential areas of application in drug discovery.
-
Kinase Inhibition: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. [3]This compound could be explored as a fragment or lead compound in kinase-targeted cancer therapies.
-
Central Nervousous System (CNS) Activity: The presence of the piperidine ring is common in CNS-active agents. The isomeric benzisoxazole is a key intermediate for antipsychotics that target dopamine D₂ and serotonin 5-HT₂A receptors. [6][9]This suggests that the indazole derivative may also possess neuromodulatory properties.
-
General Pharmacological Screening: Given the diverse activities of indazoles, this compound would be a candidate for broad pharmacological screening against various targets, including those involved in inflammation, metabolic disorders, and infectious diseases. [2]
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for the indazole hydrochloride is not available, data from the isomeric benzisoxazole hydrochloride (CAS 84163-13-3) and general principles of laboratory safety provide a strong basis for handling procedures.
Hazard Identification (Predicted)
Based on analogous compounds, the following GHS classifications are anticipated: [10][11]
-
Acute Toxicity, Oral: May be toxic if swallowed. [10][11]* Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation. [11] Precautionary Measures: [10][12]
-
Handling: Use only in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [10][12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [12]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [5]
Conclusion
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a compound of significant interest for medicinal chemistry and drug development, leveraging the pharmacologically validated indazole scaffold. While public data on the hydrochloride salt is sparse, a clear synthesis pathway and key physical data for the free base are established. By applying standard chemical principles for salt formation and characterization, researchers can confidently synthesize and evaluate this compound. Its structural features suggest promising potential as a modulator of kinases and CNS targets. As with any novel chemical entity, adherence to rigorous safety protocols is paramount during its handling and investigation. This guide provides the foundational knowledge for scientists to unlock the potential of this valuable research compound.
References
-
Pharmaffiliates. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]
-
Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4953. Retrieved from [Link]
-
PubMed. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ossila.com [ossila.com]
- 7. prepchem.com [prepchem.com]
- 8. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
